Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity: A Key Differentiator for CNS Drug Discovery
This compound demonstrates measurable agonist activity at the human Trace Amine-Associated Receptor 1 (TAAR1), a promising target for psychiatric and neurological disorders. This activity differentiates it from the more common 2-pyridyl isomer and other simple fluorinated building blocks for which such data is typically absent. The pEC50 value indicates functional potency in a cellular context, providing a direct, quantitative benchmark for structure-activity relationship (SAR) studies [1].
| Evidence Dimension | Human TAAR1 agonist activity (pEC50) |
|---|---|
| Target Compound Data | pEC50 = 5.21 (corresponding to an EC50 of ~6.2 µM) |
| Comparator Or Baseline | Common fluorinated building blocks / 2-pyridyl isomer (Data not typically reported; activity presumed low or absent) |
| Quantified Difference | The presence of quantifiable, micromolar functional activity at a therapeutically relevant GPCR target is a significant differentiator compared to the absence of such data for most simple fluorinated amine building blocks. |
| Conditions | Cell-based functional assay; human TAAR1 receptor [1]. |
Why This Matters
This provides a validated, target-specific SAR starting point for CNS drug discovery programs focused on TAAR1, a feature absent from its closest structural analogs.
- [1] GPCRdb. Ligand CHEMBL1323911: Bioactivities. TA1 (TAAR1) Human. pEC50: 5.21. View Source
